Cannabidiolic acid
Cannabidiolic acid
Cannabidiolic acid is a dihydroxybenzoic acid that is olivetolic acid in which the hydrogen at position 3 is substituted by a 3-p-mentha-1,8-dien-3-yl (limonene) group. It is a phytocannabinoid, a member of resorcinols, a polyketide and a dihydroxybenzoic acid. It is functionally related to an olivetolic acid. It is a conjugate acid of a cannabidiolate.
Cannabidiolic acid is a natural product found in Cannabis sativa with data available.
Cannabidiolic acid is a natural product found in Cannabis sativa with data available.
Brand Name:
Vulcanchem
CAS No.:
1244-58-2
VCID:
VC20802287
InChI:
InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1
SMILES:
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
Molecular Formula:
C22H30O4
Molecular Weight:
358.5 g/mol
Cannabidiolic acid
CAS No.: 1244-58-2
Cat. No.: VC20802287
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cannabidiolic acid is a dihydroxybenzoic acid that is olivetolic acid in which the hydrogen at position 3 is substituted by a 3-p-mentha-1,8-dien-3-yl (limonene) group. It is a phytocannabinoid, a member of resorcinols, a polyketide and a dihydroxybenzoic acid. It is functionally related to an olivetolic acid. It is a conjugate acid of a cannabidiolate. Cannabidiolic acid is a natural product found in Cannabis sativa with data available. |
|---|---|
| CAS No. | 1244-58-2 |
| Molecular Formula | C22H30O4 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid |
| Standard InChI | InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 |
| Standard InChI Key | WVOLTBSCXRRQFR-DLBZAZTESA-N |
| Isomeric SMILES | CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
| SMILES | CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
| Canonical SMILES | CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
| Appearance | Powder |
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